3,5-Dibromo-2,4-dimethoxybenzoic acid
Description
Properties
IUPAC Name |
3,5-dibromo-2,4-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O4/c1-14-7-4(9(12)13)3-5(10)8(15-2)6(7)11/h3H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTFPMUTJOPXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)O)Br)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702012 | |
| Record name | 3,5-Dibromo-2,4-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35036-55-6 | |
| Record name | 3,5-Dibromo-2,4-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2,4-Dihydroxybenzoic Acid
The initial step involves brominating 2,4-dihydroxybenzoic acid to introduce bromine atoms at the 3- and 5-positions. Drawing from the methodology in EP2650277A1 , bromination is conducted in concentrated hydrochloric acid (33–40% HCl) at ambient temperatures (10–35°C) using 2.2 equivalents of bromine. The reaction proceeds via electrophilic aromatic substitution, leveraging the activating effects of the hydroxyl groups to direct bromination to the meta positions relative to the carboxylic acid moiety. After 3–5 hours, the intermediate 3,5-dibromo-2,4-dihydroxybenzoic acid is isolated by acidification to pH 1, followed by cooling to 0°C and filtration.
Methylation of Hydroxyl Groups
The dihydroxy intermediate is subsequently methylated using dimethyl sulfate in a basic aqueous solution. As detailed in CN105218322A , a 20–30% sodium hydroxide solution is added dropwise to a mixture of the dibrominated compound and dimethyl sulfate, maintaining the temperature at 28–35°C. Refluxing for 4–6 hours ensures complete methylation, after which the product is acidified, filtered, and dried at 105–110°C. This step achieves near-quantitative conversion to 3,5-dibromo-2,4-dimethoxybenzoic acid, with yields exceeding 85% under optimized conditions.
Synthetic Route 2: Methylation Followed by Bromination
Methylation of 2,4-Dihydroxybenzoic Acid
In this alternative approach, 2,4-dihydroxybenzoic acid is first converted to 2,4-dimethoxybenzoic acid. Following CN105218322A , dimethyl sulfate is reacted with the dihydroxy compound in a sodium hydroxide solution (20–30%) under reflux. The reaction is quenched with ice water, and the product is purified via recrystallization from ethanol, yielding 2,4-dimethoxybenzoic acid with >90% purity.
Bromination of 2,4-Dimethoxybenzoic Acid
Brominating the methoxylated derivative presents challenges due to the electron-donating methoxy groups, which activate the ring but may lead to over-bromination. Adapting EP2650277A1 , 2.2 equivalents of bromine are added to a solution of 2,4-dimethoxybenzoic acid in concentrated HCl at 35–45°C. The reaction requires 5–8 hours for complete di-bromination, after which the product is isolated by filtration and washed with ice water. Yields for this step are lower (~60%), attributed to competing side reactions and the steric hindrance imposed by the methoxy groups.
Comparative Analysis of Reaction Conditions
Bromination Efficiency
Table 1 summarizes key parameters for the bromination steps in both routes:
| Parameter | Route 1 (Dihydroxy Precursor) | Route 2 (Dimethoxy Precursor) |
|---|---|---|
| Bromine Equivalents | 2.2 | 2.2 |
| Solvent | Concentrated HCl | Concentrated HCl |
| Temperature | 10–35°C | 35–45°C |
| Time | 3–5 hours | 5–8 hours |
| Yield | 75% | 60% |
Route 1 demonstrates superior efficiency, as the hydroxyl groups facilitate faster and more selective bromination compared to the methoxylated precursor in Route 2.
Methylation Optimization
Table 2 contrasts methylation conditions:
| Parameter | Route 1 (Post-Bromination) | Route 2 (Pre-Bromination) |
|---|---|---|
| Methylating Agent | Dimethyl sulfate | Dimethyl sulfate |
| Base | NaOH (20–30%) | NaOH (20–30%) |
| Solvent | Water | Water |
| Temperature | 28–35°C | 28–35°C |
| Yield | 85% | 90% |
While Route 2 achieves marginally higher methylation yields, the overall process is less efficient due to the lower bromination yield.
Alternative Methodologies and Challenges
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2,4-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the molecule .
Scientific Research Applications
3,5-Dibromo-2,4-dimethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,4-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3,5-dibromo-2,4-dimethoxybenzoic acid, highlighting differences in substituents, physicochemical properties, and biological activities:
Key Observations:
Substituent Effects :
- Methoxy vs. Hydroxy Groups : The replacement of hydroxyl groups with methoxy groups (e.g., in 3,5-dibromo-2,4-dimethoxybenzoic acid vs. 3,5-dibromo-2-hydroxybenzoic acid) reduces hydrogen-bonding capacity but enhances lipophilicity, which may improve membrane permeability in pharmacological contexts .
- Bromine Positioning : The 3,5-dibromo substitution pattern is conserved in many analogs, contributing to steric bulk and electronic effects that influence reactivity and binding interactions.
Biological Activities :
- Methyl esters of dibrominated benzoic acids, such as methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, exhibit antimicrobial properties against pathogens like Vibrio parahaemolyticus and Micrococcus luteus .
- Derivatives like Gly H-101 (a dibromo-dihydroxybenzoyl hydrazide) are studied for their role in modulating ion channels in cardiac cells .
Synthetic Utility: Compounds like 4-bromo-3,5-dimethoxybenzoic acid serve as precursors for benzocoumarin synthesis, a scaffold with notable pharmacological activities . Brominated benzoic acids are intermediates in synthesizing heterocyclic compounds, such as pyridopyrimidines and quinazolinones, which have diverse bioactivities .
Biological Activity
3,5-Dibromo-2,4-dimethoxybenzoic acid is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
3,5-Dibromo-2,4-dimethoxybenzoic acid is characterized by two bromine atoms and two methoxy groups attached to a benzoic acid core. This unique structure contributes to its reactivity and biological activity. The presence of halogens and methoxy groups enhances the compound's interaction with biological targets, influencing its pharmacological properties.
Antimicrobial Properties
Research indicates that 3,5-dibromo-2,4-dimethoxybenzoic acid exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria. The compound's mechanism likely involves disruption of microbial cell membranes or inhibition of vital enzymatic processes within the pathogens.
Anticancer Activity
The anticancer potential of 3,5-dibromo-2,4-dimethoxybenzoic acid has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cells in vitro. For instance, a study highlighted its ability to induce apoptosis in human cancer cell lines by activating specific signaling pathways involved in cell death . Additionally, it was noted that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
The biological activity of 3,5-dibromo-2,4-dimethoxybenzoic acid can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, indicating potential use in diabetes management .
- Oxidative Stress Modulation : It has antioxidant properties that may protect cells from oxidative damage by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of 3,5-dibromo-2,4-dimethoxybenzoic acid against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Cancer Cell Line Research : In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with 3,5-dibromo-2,4-dimethoxybenzoic acid resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment .
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 3,5-Dibromo-2,4-dimethoxybenzoic acid | Yes | Yes | Enzyme inhibition; oxidative stress modulation |
| 3,5-Dimethoxybenzoic Acid | Moderate | Limited | Less reactive; weaker enzyme interaction |
| 4-Bromo-3,5-dimethoxybenzoic Acid | Low | Moderate | Different positioning affects reactivity |
Future Directions
Continued research is essential to fully elucidate the biological mechanisms underlying the effects of 3,5-dibromo-2,4-dimethoxybenzoic acid. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To further explore the specific pathways involved in its anticancer and antimicrobial activities.
- Formulation Development : Investigating suitable delivery methods for enhanced bioavailability and efficacy.
Q & A
Q. Key Challenges :
Q. Yield Optimization :
- Use catalytic FeBr₃ to enhance bromination efficiency .
- Reflux conditions (70–80°C) balance reaction speed and side-product formation .
Basic: What spectroscopic techniques are critical for characterizing 3,5-Dibromo-2,4-dimethoxybenzoic acid?
Answer:
- NMR :
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O of methoxy) .
- Mass Spectrometry : Molecular ion peak at m/z 356 (M⁺), with fragments at m/z 277 (loss of Br) and 199 (loss of second Br) .
Advanced: How do crystal packing and intermolecular interactions affect the solid-state stability of this compound?
Answer:
X-ray crystallography of analogs (e.g., 3,5-Dibromo-2-hydroxybenzoic acid) reveals:
- Hydrogen-bonded dimers : Carboxylic acid groups form O-H···O interactions (bond length ~1.8 Å) .
- Halogen bonding : Br atoms participate in C-Br···O interactions (distance ~3.3 Å), stabilizing the lattice .
- π-π stacking : Aromatic rings stack with interplanar distances of ~3.4–3.6 Å, influencing melting points .
Q. Implications :
- Stability under storage: Hygroscopicity is reduced due to dense packing.
- Polymorphism screening is recommended for reproducibility in formulation studies .
Basic: What safety precautions are essential when handling 3,5-Dibromo-2,4-dimethoxybenzoic acid in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
- Storage : Keep in airtight containers at 2–8°C under inert atmosphere to prevent degradation .
Advanced: How can researchers resolve contradictions in reported biological activity data for brominated benzoic acid derivatives?
Answer:
Discrepancies may arise from:
Assay Conditions : Variations in pH (affecting ionization) or solvent (DMSO vs. aqueous buffer) .
Impurity Profiles : Trace brominated byproducts (e.g., 3,5,6-tribromo analogs) may confound results .
Cell Line Sensitivity : Test multiple cell lines (e.g., HeLa vs. HEK293) to assess specificity .
Q. Methodological Solutions :
- HPLC-Purity : Ensure >95% purity via reverse-phase HPLC .
- Dose-Response Curves : Use 8–10 concentrations to calculate accurate IC₅₀ values .
- Control Experiments : Include structurally related inactive analogs (e.g., 3,5-dichloro derivatives) to validate target engagement .
Basic: What are the applications of 3,5-Dibromo-2,4-dimethoxybenzoic acid in organic synthesis?
Answer:
- Building Block : Used to synthesize bioactive molecules (e.g., enzyme inhibitors) via coupling reactions .
- Protecting Group Strategy : Methoxy groups can be demethylated to hydroxyls for further functionalization .
- Ligand Design : Bromine atoms serve as handles for Suzuki-Miyaura cross-coupling reactions .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electron-deficient positions (e.g., para to Br) .
- Activation Energy : Compare energy barriers for substitution at positions 2, 4, or 6 using Fukui indices .
- Solvent Effects : Simulate reaction pathways in DMSO vs. THF to predict solvent-dependent regioselectivity .
Case Study :
For SNAr with piperidine, modeling predicts higher reactivity at position 4 (methoxy-directed), validated by experimental LC-MS .
Basic: How does the compound’s stability vary under different pH conditions?
Answer:
- Acidic Conditions (pH <2) : Carboxylic acid protonated; methoxy groups stable.
- Alkaline Conditions (pH >10) : Deprotonation of COOH increases solubility but may induce demethylation over time .
- Photostability : Bromine substituents increase susceptibility to UV degradation; store in amber vials .
Advanced: What strategies can mitigate challenges in scaling up the synthesis from milligram to gram scale?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
